(E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate
Description
The compound (E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate belongs to the α,β-unsaturated cyanoacrylate family, characterized by an electron-deficient double bond, a cyano group, and a furan ring substituted with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group imparts strong electron-withdrawing effects, enhancing reactivity in conjugate addition reactions and influencing physicochemical properties such as lipophilicity and thermal stability.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c1-22-15(21)11(9-20)8-13-5-6-14(23-13)10-3-2-4-12(7-10)16(17,18)19/h2-8H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNNOOXEUGHCTQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetic ester in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
(E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate exerts its effects involves interactions at the molecular level. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
(E)-Ethyl 2-Cyano-3-(Furan-2-yl)Acrylate
Structural Differences :
- Ester Group : Ethyl ester (vs. methyl in the target compound).
- Substituents : Unsubstituted furan ring (vs. 3-(trifluoromethyl)phenyl-substituted furan).
Key Findings :
- Crystallography: The ethyl derivative crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 4.6611 Å, b = 19.8907 Å, c = 20.9081 Å, and β = 91.988°. Intermolecular hydrogen bonding between the cyano group and ester carbonyl oxygen stabilizes the crystal lattice .
- Molecular Weight : Lower molecular weight (191.18 g/mol vs. ~323.26 g/mol for the target compound) due to the absence of the trifluoromethylphenyl group.
(E)-Methyl 3-(5-(3-Chloro-4-Methoxyphenyl)Furan-2-yl)-2-Cyanoacrylate
Structural Differences :
- Substituents : 3-Chloro-4-methoxyphenyl on the furan (vs. 3-(trifluoromethyl)phenyl).
Key Findings :
- Electronic Effects : The chloro (-Cl) group is electron-withdrawing, while methoxy (-OCH₃) is electron-donating, creating a mixed electronic environment. This contrasts with the uniformly electron-withdrawing -CF₃ group in the target compound.
- Applications : Used in research and production-scale applications, suggesting versatility in polymer chemistry or medicinal chemistry. The -CF₃ variant may exhibit enhanced metabolic stability in pharmaceutical contexts due to increased lipophilicity .
Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Acrylate
Structural Differences :
- Core Structure: Incorporates a thioxo-oxadiazole ring and diphenyl groups (vs. cyanoacrylate with substituted furan).
Key Findings :
- Synthesis: Prepared via reaction with CS₂ and KOH in DMF, highlighting divergent synthetic pathways compared to cyanoacrylates.
Comparative Data Table
Discussion of Substituent Effects
- Trifluoromethyl (-CF₃) : Enhances electrophilicity of the α,β-unsaturated system, improving reactivity in Michael additions. Increases logP (lipophilicity) by ~1.5 compared to chloro-methoxy analogs, favoring blood-brain barrier penetration in drug candidates.
- Chloro-Methoxy Phenyl : Mixed electronic effects may reduce conjugation efficiency compared to -CF₃, but the chloro group could improve halogen bonding in crystal engineering.
- Ethyl vs. Methyl Ester : Ethyl esters generally exhibit higher solubility in organic solvents, whereas methyl esters may offer better metabolic stability in vivo.
Biological Activity
(E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a synthetic organic compound characterized by its unique structural features, which include a cyano group, a trifluoromethyl-substituted phenyl moiety, and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
- Molecular Formula : C16H10F3NO
- Molecular Weight : Approximately 303.25 g/mol
- Key Functional Groups :
- Cyano group (-C≡N)
- Trifluoromethyl group (-CF3)
- Furan ring
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Case Studies
-
In Vitro Studies :
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer).
- Findings : The compound showed an IC50 value of less than 1 µM against A549 cells, indicating potent antiproliferative effects. It also induced apoptosis in treated cells, as evidenced by increased caspase-3 activity.
-
Mechanism of Action :
- The mechanism involves the inhibition of tubulin polymerization, similar to known anticancer agents like Combretastatin A4 (CA-4). This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate | Lacks trifluoromethyl group | Lower activity |
| Ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate | Ethyl instead of methyl ester | Moderate activity |
The trifluoromethyl substitution enhances the compound's reactivity and biological interactions, making it a valuable candidate for further drug development.
Synthetic Routes
The synthesis of this compound typically involves:
- Knoevenagel Condensation : Reaction between cyanoacetic ester and aldehyde.
- Reagents : Base (e.g., piperidine), solvent (e.g., ethanol).
- Conditions : Reflux conditions for optimal yield.
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation : Can form corresponding oxides.
- Reduction : Conversion of the cyano group to an amine.
- Substitution Reactions : Trifluoromethyl group can be replaced under specific conditions.
These reactions are essential for modifying the compound to enhance its biological properties or to create derivatives for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
